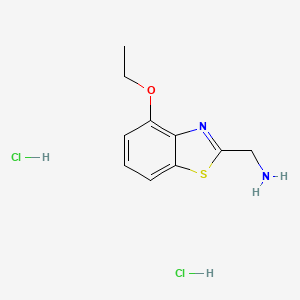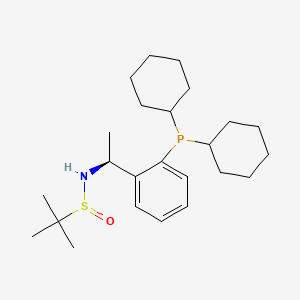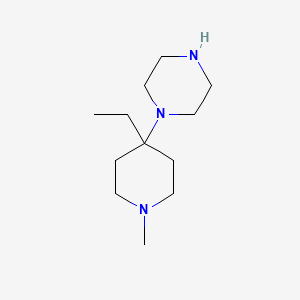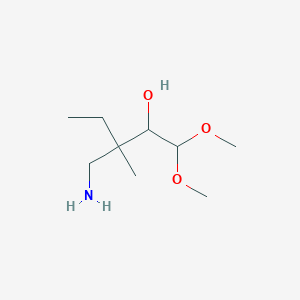
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol is an organic compound with a complex structure that includes an aminomethyl group, two methoxy groups, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with formaldehyde and a secondary amine, followed by reduction and protection steps to introduce the methoxy groups and the hydroxyl group. The reaction conditions typically involve the use of catalysts such as copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine
- 3-(Aminomethyl)isoquinoline
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Uniqueness
What sets 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and hydroxyl groups allows for a broader range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C9H21NO3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol |
InChI |
InChI=1S/C9H21NO3/c1-5-9(2,6-10)7(11)8(12-3)13-4/h7-8,11H,5-6,10H2,1-4H3 |
Clave InChI |
NLOFLKYBXUDUDE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

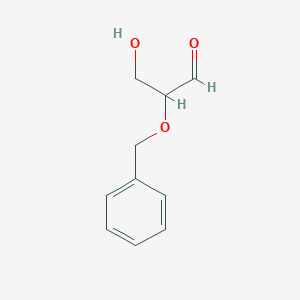
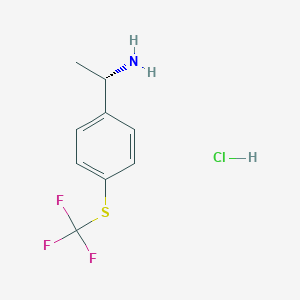

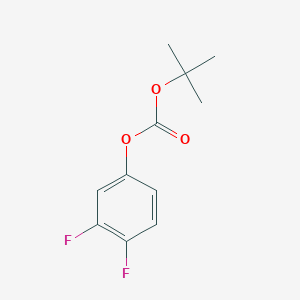
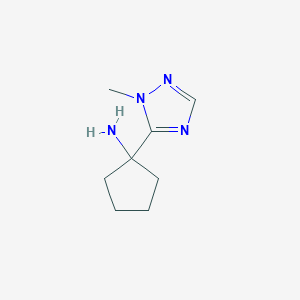
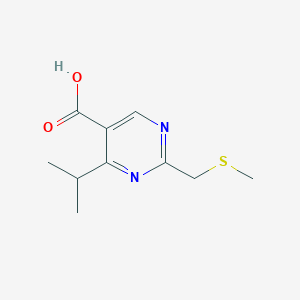

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
